Cas no 518318-02-0 (N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide)

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide is a synthetic benzofuran derivative with a complex molecular structure, incorporating acetyl, methyl, and ethoxybenzenesulfonyl functional groups. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its unique structural features, which may contribute to bioactivity or serve as a scaffold for further derivatization. The presence of both benzofuran and benzenesulfonyl moieties suggests possible applications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined chemical properties make it suitable for controlled synthetic pathways, ensuring reproducibility in research applications. The compound's stability under standard laboratory conditions further enhances its utility in experimental settings.
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide structure
518318-02-0 structure
Product name:N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide
CAS No:518318-02-0
MF:C26H23NO6S
MW:477.52892613411
CID:5878230
PubChem ID:992561

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-ethoxyphenyl)sulfonyl)benzamide
    • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]benzamide
    • Benzamide, N-(3-acetyl-2-methyl-5-benzofuranyl)-N-[(4-ethoxyphenyl)sulfonyl]-
    • AP-906/41639333
    • AKOS001676082
    • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-ethoxybenzenesulfonamide
    • 518318-02-0
    • MFCD03472196
    • F1269-1376
    • N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHOXYBENZENESULFONYL)BENZAMIDE
    • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxyphenyl)sulfonylbenzamide
    • EU-0081815
    • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide
    • Inchi: 1S/C26H23NO6S/c1-4-32-21-11-13-22(14-12-21)34(30,31)27(26(29)19-8-6-5-7-9-19)20-10-15-24-23(16-20)25(17(2)28)18(3)33-24/h5-16H,4H2,1-3H3
    • InChI Key: WYVNUZIUPWCMIK-UHFFFAOYSA-N
    • SMILES: C(N(C1=CC=C2OC(C)=C(C(C)=O)C2=C1)S(C1=CC=C(OCC)C=C1)(=O)=O)(=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 477.12460863g/mol
  • Monoisotopic Mass: 477.12460863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 825
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 102Ų

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1269-1376-50mg
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide
518318-02-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1269-1376-30mg
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide
518318-02-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1269-1376-5μmol
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide
518318-02-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1269-1376-75mg
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide
518318-02-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1269-1376-20mg
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide
518318-02-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1269-1376-10μmol
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide
518318-02-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1269-1376-4mg
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide
518318-02-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1269-1376-3mg
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide
518318-02-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1269-1376-5mg
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide
518318-02-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1269-1376-15mg
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide
518318-02-0 90%+
15mg
$89.0 2023-05-17

Additional information on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide

Comprehensive Overview of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide (CAS No. 518318-02-0)

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide, identified by its CAS number 518318-02-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the benzofuran and benzenesulfonamide classes, which are known for their diverse biological activities. Researchers are particularly interested in its potential applications due to its unique structural features, including the acetyl, methyl, and ethoxy functional groups. These moieties contribute to its reactivity and interaction with biological targets, making it a promising candidate for drug discovery and development.

The compound's benzofuran core is a key structural element found in many natural products and synthetic drugs. Its presence in N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide suggests potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects. Recent studies have highlighted the growing demand for benzofuran derivatives in medicinal chemistry, as they offer a versatile scaffold for designing novel therapeutics. This aligns with current trends in precision medicine and targeted drug delivery, where researchers seek compounds with high specificity and minimal side effects.

Another notable feature of this compound is its benzenesulfonamide group, which is often associated with enzyme inhibition. Sulfonamides are widely used in pharmaceuticals, particularly as inhibitors of carbonic anhydrase and other metalloenzymes. The incorporation of an ethoxy substituent in the 4-ethoxybenzenesulfonyl moiety may enhance the compound's solubility and bioavailability, addressing common challenges in drug formulation. These attributes make CAS 518318-02-0 a subject of interest for researchers exploring new treatments for metabolic and neurological disorders.

In the context of current research trends, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide is being investigated for its potential role in addressing antibiotic resistance. With the rise of multidrug-resistant pathogens, scientists are actively searching for novel compounds that can bypass existing resistance mechanisms. The structural complexity of this molecule, particularly its acetyl and methyl groups, may offer new avenues for disrupting bacterial cell walls or inhibiting essential enzymes. This aligns with global efforts to combat infectious diseases, a topic frequently searched in academic and public health forums.

From a synthetic chemistry perspective, the preparation of CAS 518318-02-0 involves multi-step organic reactions, including condensation and sulfonylation. Researchers often optimize these processes to improve yield and purity, which are critical for scaling up production. The compound's stability under various conditions is also a key consideration, as it influences storage and handling protocols. These practical aspects are frequently discussed in industrial and academic settings, reflecting the compound's relevance in both research and potential commercial applications.

Environmental and safety considerations are another area of interest for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide. While not classified as hazardous, its biodegradability and ecotoxicological profile are important for sustainable development. Modern laboratories prioritize green chemistry principles, and this compound's synthesis may incorporate solvent-free or catalytic methods to reduce waste. Such approaches resonate with the growing emphasis on environmentally friendly practices in chemical manufacturing, a topic widely searched by professionals and policymakers alike.

In summary, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxybenzenesulfonyl)benzamide (CAS 518318-02-0) represents a fascinating intersection of medicinal chemistry and organic synthesis. Its structural complexity and potential biological activities make it a valuable subject for ongoing research. As scientific inquiries into benzofuran derivatives and sulfonamide-based drugs continue to expand, this compound is poised to contribute to advancements in healthcare and biotechnology. Its study not only addresses current challenges in drug development but also aligns with broader societal goals of innovation and sustainability.

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